molecular formula C18H18 B093669 1,4,7,8,11,12-Hexahydrobenz[a]anthracene CAS No. 16434-61-0

1,4,7,8,11,12-Hexahydrobenz[a]anthracene

Cat. No. B093669
CAS RN: 16434-61-0
M. Wt: 234.3 g/mol
InChI Key: NSKWUXQEILRFDE-UHFFFAOYSA-N
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Description

1,4,7,8,11,12-Hexahydrobenz[a]anthracene, commonly known as HBA, is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. HBA is used in a variety of applications, including as a model compound for studying the carcinogenicity of PAHs, as a starting material for the synthesis of other compounds, and as a standard for the calibration of analytical instruments.

Mechanism of Action

The mechanism of action of HBA is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular components, leading to cellular damage and potentially carcinogenic effects. HBA has been shown to induce tumors in laboratory animals, including lung tumors and skin tumors.
Biochemical and Physiological Effects:
HBA has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. It has also been shown to affect gene expression and cell signaling pathways. HBA has been shown to have both pro- and anti-inflammatory effects, depending on the dose and duration of exposure.

Advantages and Limitations for Lab Experiments

HBA is a widely used model compound for studying the carcinogenicity of 1,4,7,8,11,12-Hexahydrobenz[a]anthracenes, as it has been shown to induce tumors in laboratory animals. It is also a useful starting material for the synthesis of other compounds, and can be used as a standard for the calibration of analytical instruments. However, HBA has some limitations, including its toxicity and potential carcinogenicity, which require careful handling and disposal. In addition, the mechanism of action of HBA is not fully understood, which limits its use in certain types of experiments.

Future Directions

There are many potential future directions for research involving HBA. One area of interest is the development of new methods for the synthesis of HBA and related compounds, which could lead to the discovery of new drugs and materials. Another area of interest is the study of the biochemical and physiological effects of HBA, particularly its effects on gene expression and cell signaling pathways. Finally, there is a need for further research into the mechanism of action of HBA, which could lead to the development of new strategies for preventing and treating cancer.

Synthesis Methods

HBA can be synthesized by a variety of methods, including catalytic hydrogenation of anthracene, dehydrogenation of 1,2,3,4-tetrahydroanthracene, and cyclization of 1,2,3,4-tetrahydroanthracene-9,10-dione. The most commonly used method is catalytic hydrogenation of anthracene, which involves the use of a catalyst such as palladium on carbon and hydrogen gas.

Scientific Research Applications

HBA is widely used in scientific research, particularly in the fields of toxicology, cancer research, and organic synthesis. It is used as a model compound for studying the carcinogenicity of 1,4,7,8,11,12-Hexahydrobenz[a]anthracenes, as it has been shown to induce tumors in laboratory animals. HBA is also used as a starting material for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons and heterocycles. In addition, HBA is used as a standard for the calibration of analytical instruments, such as gas chromatography and mass spectrometry.

properties

CAS RN

16434-61-0

Product Name

1,4,7,8,11,12-Hexahydrobenz[a]anthracene

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,4,7,8,11,12-hexahydrobenzo[a]anthracene

InChI

InChI=1S/C18H18/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,9-10H,5-8,11-12H2

InChI Key

NSKWUXQEILRFDE-UHFFFAOYSA-N

SMILES

C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3

Canonical SMILES

C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3

synonyms

1,4,7,8,11,12-Hexahydrobenz[a]anthracene

Origin of Product

United States

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